molecular formula C16H16FN B14227595 (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole CAS No. 823178-91-2

(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole

Cat. No.: B14227595
CAS No.: 823178-91-2
M. Wt: 241.30 g/mol
InChI Key: XKUXGLVIYXGMNK-LLVKDONJSA-N
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Description

(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole is a complex organic compound characterized by its unique structure, which includes a fluorinated naphthalene ring and a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole typically involves multi-step organic reactions. One common approach is to start with the fluorinated naphthalene derivative and introduce the dihydropyrrole ring through a series of reactions, including cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its unique structure and reactivity make it a promising scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its fluorinated naphthalene ring imparts desirable properties, such as chemical resistance and thermal stability, to the resulting materials.

Mechanism of Action

The mechanism of action of (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-fluoronaphthalen-2-yl)cyclopropan-1-amine
  • (6-Fluoronaphthalen-2-yl)methanol
  • 2-(6-Fluoronaphthalen-2-yl)propanal

Uniqueness

Compared to similar compounds, (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole stands out due to its unique combination of a fluorinated naphthalene ring and a dihydropyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

823178-91-2

Molecular Formula

C16H16FN

Molecular Weight

241.30 g/mol

IUPAC Name

(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole

InChI

InChI=1S/C16H16FN/c1-11-16(7-8-18(11)2)14-4-3-13-10-15(17)6-5-12(13)9-14/h3-7,9-11H,8H2,1-2H3/t11-/m1/s1

InChI Key

XKUXGLVIYXGMNK-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F

Canonical SMILES

CC1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

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